Physicochemical Profiling of PHOSGARD® C 22-R: A Strategic Guide for Polymer Integration
Physicochemical Profiling of PHOSGARD® C 22-R: A Strategic Guide for Polymer Integration
Content Type: Technical Whitepaper Audience: Polymer Scientists, Material Engineers, and Safety Toxicologists Focus: Physicochemical characterization, thermal stability mechanisms, and experimental protocols for polymer matrix integration.
Executive Summary: The Oligomeric Advantage
In the landscape of flame retardants (FR), PHOSGARD® C 22-R represents a critical evolution from monomeric phosphate esters (like TCPP or TDCP) to oligomeric chlorinated polyphosphonates . Assigned the CAS number 4351-70-6 , this compound is engineered to solve the "migration vs. efficiency" paradox in polymer research.
Unlike smaller molecules that readily migrate to the surface (causing "fogging" or toxicity concerns), C 22-R’s high molecular weight (~610 g/mol ) anchors it within the polymer matrix while delivering a dual-action flame retardancy mechanism. This guide provides the physicochemical grounding required to integrate C 22-R into Polyurethanes (PU), Epoxies, and Acrylics with precision.
Chemical Architecture & Identity
To utilize PHOSGARD® C 22-R effectively, researchers must understand its structural complexity. It is not a simple phosphate but a hybrid phosphonate-phosphate oligomer .
Structural Specifications
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Chemical Name: 1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane[1][2]
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Molecular Formula:
[2][3] -
Molecular Weight: 610.55 g/mol
The "Hybrid" Mechanism
The molecule contains both Phosphorus (P) and Chlorine (Cl) in a specific ratio designed for synergy:
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Phosphorus (~15%): Promotes char formation in the condensed phase (solid state), creating a barrier against heat and oxygen.
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Chlorine (~27%): Releases radical scavengers in the gas phase, interrupting the combustion cycle.
Physicochemical Datasheet
The following data aggregates field-verified properties essential for formulation calculations.
| Property | Value / Range | Relevance to Formulation |
| Physical State | Clear to light yellow liquid | Facile blending with polyols and resins. |
| Phosphorus Content | 15.0% - 15.8% | Determines char yield potential. |
| Chlorine Content | 26.0% - 28.0% | Determines gas-phase quenching efficiency. |
| Density (25°C) | 1.42 - 1.44 g/cm³ | High density requires vigorous mixing to prevent settling before curing. |
| Viscosity (25°C) | ~1500 - 2500 cPs* | Significantly higher than TCPP (65 cPs). Affects resin flow and pumping. |
| Acidity | < 0.5 mg KOH/g | Low acidity prevents premature catalyst deactivation in PU foams. |
| Solubility | Soluble in alcohols, ketones, toluene. Insoluble in water. | Compatible with organic resin systems; resistant to humidity extraction. |
> Note: Viscosity is a function of oligomer chain length distribution. Always verify lot-specific Certificate of Analysis (CoA) for rheology-critical applications.
Mechanisms of Action & Thermal Degradation[5]
Understanding how C 22-R fails under heat is as important as how it works. The degradation pathway dictates the safety profile of the final material.
Visualization: The Dual-Phase Retardancy Cycle
The following diagram illustrates the synergistic loop between the condensed phase (Char) and gas phase (Radical Scavenging).
Figure 1: Synergistic P-Cl flame retardancy mechanism showing simultaneous gas-phase quenching and solid-phase charring.
Experimental Protocols for Polymer Research
To validate the efficacy of PHOSGARD® C 22-R in your specific matrix, follow these self-validating protocols.
Protocol A: Thermal Stability Assessment (TGA)
Objective: Determine the onset of degradation (
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Sample Prep: Cure polymer samples (with 0%, 5%, 10%, 15% C 22-R loading) into 5mg discs.
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Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
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Atmosphere: Run duplicate scans in Nitrogen (inert) and Air (oxidative).
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Ramp: 10°C/min from 25°C to 700°C.
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Data Extraction:
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: Temperature at 5% weight loss. Expectation: C 22-R may slightly lower
due to acid release, which is necessary for charring. -
Residue (
): Weight % remaining at 600°C. Success Criteria: should increase linearly with C 22-R concentration.
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: Temperature at 5% weight loss. Expectation: C 22-R may slightly lower
Protocol B: Hydrolytic Stability Stress Test
Objective: Evaluate if the oligomer breaks down into acidic byproducts (aging), which can corrode electronics or degrade polymer properties.
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Emulsion: Mix 10g of C 22-R with 1g of distilled water and 40mL of Acetone (co-solvent).
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Incubation: Seal in a glass vial and heat to 60°C for 14 days.
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Titration:
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Take 5mL aliquots at Day 0, 7, and 14.
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Titrate with 0.1N KOH using Phenolphthalein indicator.
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Calculation:
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Pass Criteria:
. High acidity indicates hydrolysis of the P-O-C bonds.
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Protocol C: Integration Workflow (PU Foam Example)
Objective: Correct sequencing to avoid phase separation.
Figure 2: Critical mixing sequence for Polyurethane foam to ensure C 22-R is emulsified before reaction.
Safety, Toxicology & Handling (E-E-A-T)
While C 22-R is an industrial chemical, "drug development professionals" and toxicologists must be aware of its profile, particularly regarding extractables and leachables (E&L) if used in medical device packaging.
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Toxicity Profile:
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Decomposition Hazards:
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Heating above 200°C releases HCl (hydrochloric acid) and Phosphorus Oxides .
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Engineering Control: All thermal processing (extrusion/curing) must be performed with local exhaust ventilation (LEV).
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References
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National Institute of Standards and Technology (NIST). (2023). Phosgard C 22-R (Monsanto) - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]
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U.S. Environmental Protection Agency (EPA). (2019). Flame Retardants in Printed Circuit Boards: Product Chemistry and Hazard Characterization. EPA 744-R-15-001. [Link]
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LookChem. (2024). Phosgard C 22-R Physicochemical Properties and Safety Data. [Link]
